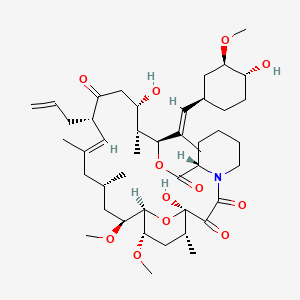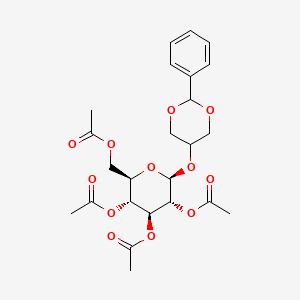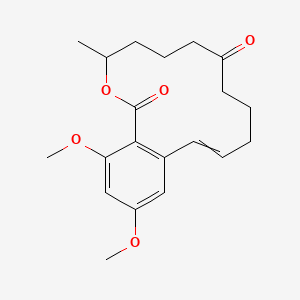
8-Epitacrolimus
Overview
Description
8-Epitacrolimus, also known as Tacrolimus 8-epimer, is a new L-pipecolic acid macrolide lactone . It is an important immunosuppressive drug .
Synthesis Analysis
8-Epitacrolimus was obtained by base-catalyzed epimerization of tacrolimus (FK-506, 1), an important immunosuppressive drug . The shikimic acid pathway is an important primary metabolic pathway for producing tacrolimus. Combined overexpression of shikimate kinase and dehydroquinic acid synthetase genes led to a 33.1% enhancement of tacrolimus production compared to the parent strain .Molecular Structure Analysis
The empirical formula of 8-Epitacrolimus is C44H69NO12 . Its molecular weight is 804.02 .Chemical Reactions Analysis
8-Epitacrolimus is obtained by base-catalyzed epimerization of tacrolimus . The epimer is of importance due to its potential biological effects as well as because of its possible formation during formulation, handling, and use of tacrolimus products .Physical And Chemical Properties Analysis
8-Epitacrolimus has a molecular weight of 804.02 . Its density is predicted to be 1.19±0.1 g/cm3, and its boiling point is predicted to be 871.7±75.0 °C .Scientific Research Applications
Immunosuppressive Drug
8-Epitacrolimus is an important immunosuppressive drug . It is used to prevent allograft rejection, i.e., rejection of transplanted organs . This makes it a crucial component in the field of organ transplantation.
Pharmaceutical Reference Standard
8-Epitacrolimus is used as a USP reference standard . It is intended for use in specified quality tests and assays as specified in the USP compendia . This helps in determining the strength, quality, purity, and identity of the compound .
Stabilized Tacrolimus Composition
8-Epitacrolimus is used in the stabilization of tacrolimus compositions . These compositions comprise a stabilizing agent useful for preventing or reducing the formation of tacrolimus degradation products upon storage .
Epimerization of Tacrolimus
8-Epitacrolimus is obtained by base-catalyzed epimerization of tacrolimus . This process is significant in the field of organic chemistry and drug synthesis .
Topical Applications
Tacrolimus formulations, which 8-Epitacrolimus is a part of, can also be used topically in a number of conditions . This expands its applications to dermatology and skin care.
Research and Development
8-Epitacrolimus is used in research and development for creating new drugs and therapies . Its unique properties make it a valuable resource in pharmaceutical research .
Mechanism of Action
Target of Action
8-Epitacrolimus, also known as 8-epi-Tacrolimus, is an important immunosuppressive drug . It exerts its action by binding to the immunophilin FKBP12 . This protein plays a crucial role in the immune response, particularly in T-cell activation .
Mode of Action
The interaction of 8-Epitacrolimus with FKBP12 results in the formation of a complex that inhibits calcineurin , a calcium-dependent phosphatase . Calcineurin is involved in signal transduction that leads to lymphokine gene transcription . By inhibiting calcineurin, 8-Epitacrolimus effectively suppresses the immune response .
Biochemical Pathways
The primary biochemical pathway affected by 8-Epitacrolimus involves the inhibition of calcineurin . This prevents the transcription of lymphokine genes, which are crucial for the immune response . The downstream effects include a reduction in T-cell activation and proliferation, leading to an overall immunosuppressive effect .
Result of Action
The molecular and cellular effects of 8-Epitacrolimus’s action primarily involve the suppression of the immune response . By inhibiting calcineurin, it prevents the transcription of lymphokine genes, reducing T-cell activation and proliferation . This makes 8-Epitacrolimus an effective immunosuppressive drug .
Action Environment
It’s worth noting that the compound was obtained by base-catalyzed epimerization of tacrolimus , suggesting that its formation and stability could be influenced by factors such as pH
properties
IUPAC Name |
(1R,9S,12S,13R,14S,17S,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31-,32-,33+,34-,36+,37-,38-,39+,40+,44+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJXYPPXXYFBGM-NCGCDJFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@H](/C=C(/C1)\C)CC=C)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H69NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861179 | |
| Record name | Tacrolimus anhydrous 8-epimer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
804.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129212-35-7 | |
| Record name | Tacrolimus anhydrous 8-epimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129212357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tacrolimus anhydrous 8-epimer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TACROLIMUS ANHYDROUS 8-EPIMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/294O3172M2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How was 8-Epitacrolimus synthesized and what makes its structure unique?
A1: 8-Epitacrolimus was synthesized through base-catalyzed epimerization of Tacrolimus (FK-506) []. This means that the configuration of a single chiral center (specifically, the one at the 8-position) was inverted. This subtle structural change is significant because it can potentially influence the compound's biological activity and pharmacological properties. The structure of 8-Epitacrolimus was confirmed using a single-crystal X-ray diffraction method [].
Q2: Why is the synthesis of 8-Epitacrolimus important in the context of Tacrolimus use?
A2: While the abstract doesn't delve into the specific biological effects of 8-Epitacrolimus, it highlights its potential importance. Since 8-Epitacrolimus can be formed through epimerization of Tacrolimus, it's possible that this epimer could be generated unintentionally during the manufacturing, storage, or even administration of Tacrolimus products []. Understanding the formation and potential effects of 8-Epitacrolimus is crucial for ensuring the quality and safety of Tacrolimus-based medications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one](/img/structure/B1141248.png)


![(1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-p](/img/structure/B1141255.png)



![5H-Dibenz[b,d]azepine-6,7-dione, 5-methyl-, 7-oxime](/img/structure/B1141262.png)
